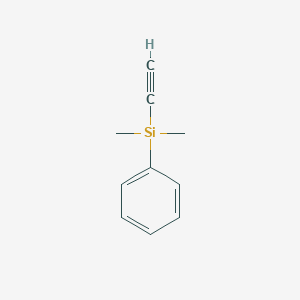

(Dimethylphenylsilyl)acetylene

Description

Significance of Alkynylsilanes as Synthetic Building Blocks

Alkynylsilanes serve as pivotal intermediates in a wide array of chemical transformations. The silyl (B83357) group can act as a removable protecting group for the terminal alkyne, allowing for selective reactions at other sites of a molecule. thieme-connect.de More importantly, the carbon-silicon bond can be strategically cleaved and functionalized, enabling the introduction of various substituents. This versatility is exemplified in their widespread use in cross-coupling reactions, such as the Sonogashira, Stille, and Hiyama couplings, to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.netgelest.com Furthermore, the electronic nature of the silyl group can influence the regioselectivity of addition reactions across the alkyne triple bond. Their participation in cycloaddition reactions provides access to a diverse range of carbocyclic and heterocyclic frameworks. thieme-connect.deorganic-chemistry.org

Research Context and Scope of (Dimethylphenylsilyl)acetylene in Contemporary Chemical Sciences

Within the broad class of alkynylsilanes, this compound stands out due to the specific properties conferred by the dimethylphenylsilyl group. This group offers a balance of steric bulk and electronic effects that can be fine-tuned for specific synthetic applications. Research has demonstrated its utility in the synthesis of complex organic molecules, polymers, and advanced materials. wikipedia.org For instance, it has been employed in the synthesis of enynes and other conjugated systems, which are key components in materials with interesting optical and electronic properties. ibs.re.kr Its reactions are often characterized by high yields and selectivity, making it an attractive reagent for both laboratory-scale synthesis and potentially larger-scale applications. sigmaaldrich.com

Physicochemical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂Si | nih.gov |

| Molecular Weight | 160.29 g/mol | nih.gov |

| Boiling Point | 34 °C at 0.07 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.907 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.508 | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data of this compound

The structural identity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available in public databases. | nih.gov |

| ¹³C NMR | Spectra available in public databases. | nih.gov |

| Infrared (IR) | The IR spectrum shows a characteristic C≡C stretching vibration. A study reported the vibrational properties of the alkyne (C≡C) stretch mode. ibs.re.kr | nih.gov |

| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. Studies on the fragmentation of dimethyl(phenyl)silyl-containing compounds under mass spectrometric conditions have been conducted. researchgate.net | nih.gov |

Research Findings on the Reactivity of this compound

Detailed studies have elucidated the diverse reactivity of this compound, highlighting its role in constructing complex molecules.

Synthesis of this compound

A common method for the synthesis of silylated acetylenes involves the reaction of a chlorosilane with an acetylide. For instance, the related compound bisthis compound can be prepared by reacting chlorodimethylphenylsilane (B1200534) with the di-Grignard reagent of acetylene (B1199291). A similar principle applies to the synthesis of the title compound, where a suitable acetylide is reacted with chlorodimethylphenylsilane. caltech.edu

Reactions of this compound

This compound participates in a variety of chemical transformations, as summarized in the table below.

| Reaction Type | Reagents and Conditions | Product(s) | Yield | Reference |

| Alkynylation of Amines | Ruthenium complex catalyst | Alkynylated amines | - | sigmaaldrich.com |

| Carbomagnesiation | tert-butylmagnesium chloride, 1,2-dibromoethane, (IMes)AgCl | (Z)-1-(tert-butyl)-2-(dimethylphenylsilyl)ethene and its E-isomer | 66% (8/92 E/Z) | rsc.org |

| Hydrosilylation | Dimethylphenylsilane, Platinum(0) complex catalyst | (E)-1,2-bis(dimethylphenylsilyl)ethene | - | rsc.org |

| Intramolecular Radical Cyclization | Thermolysis of enyne-carbodiimides | Polycyclic aromatic compounds | - | |

| Silylborylation | (dimethylphenylsilyl)(pinacolato)borane, alkyllithium | 1-Boryl-1-silylallenes | - |

Structure

3D Structure

Properties

IUPAC Name |

ethynyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAMHJAEFEPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399112 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17156-64-8 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Dimethylphenylsilyl Acetylene

Catalytic Functionalization Reactions

Catalytic methods provide efficient pathways to functionalize the alkyne moiety of (dimethylphenylsilyl)acetylene, enabling the construction of complex molecular architectures.

Metal-catalyzed enantioselective alkynylation reactions are powerful tools for creating chiral centers. This compound serves as a competent nucleophilic partner in these transformations after activation by a metal catalyst.

The copper-catalyzed addition of terminal alkynes to cyclic iminium ions is a well-established method for synthesizing α-alkynylated nitrogen heterocycles. In the context of enantioselective additions, this compound has been successfully employed. For instance, in the alkynylation of tetrahydroisoquinolines, catalyzed by a CuOTf/Ph-Pybox system, the addition of this compound to the in situ-formed cyclic iminium ion proceeds to give the corresponding product in 53% yield with an enantiomeric excess (ee) of 81%. nih.govacs.org This silylalkyne product can be readily deprotected in quantitative yield, allowing for further synthetic elaboration. nih.govacs.org The reaction demonstrates the utility of this compound in creating α-chiral amine heterocycles with good enantioselectivity. nih.govacs.orgillinois.edukarger.com

Table 1: Copper-Catalyzed Alkynylation of a Cyclic Iminium Ion with this compound

| Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CuOTf/Ph-Pybox | Tetrahydroisoquinoline | 53% | 81% | nih.govacs.org |

Similar to iminium ions, cyclic oxocarbenium ions are excellent electrophiles for enantioselective alkynylations. A copper(I)-catalyzed method has been developed for the addition of terminal alkynes to isochroman (B46142) ketals, which generate diaryl-substituted oxocarbenium ions in situ. In this system, this compound was found to be a reactive nucleophile. nih.gov Using a catalyst system comprising copper(I) thiophenolate (CuSPh) and an (R,R)-Ph-PyBox ligand in the presence of boron trifluoride etherate (BF₃·Et₂O), the reaction of an isochroman acetal (B89532) with this compound afforded the desired silyl-protected alkynylated isochroman product. nih.gov The reaction provided a 53% yield and an 80% ee, demonstrating greater reactivity compared to some other silylacetylenes like (trimethylsilyl)acetylene under the same conditions. nih.gov

Table 2: Copper-Catalyzed Alkynylation of a Cyclic Oxocarbenium Ion with this compound

| Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CuSPh/(R,R)-Ph-PyBox | 1-Aryl Isochroman Ketal | 53% | 80% | nih.gov |

Mechanistic studies of the copper-catalyzed enantioselective alkynylation of cyclic iminium ions with this compound have revealed important insights into the nature of the catalytic cycle. A notable observation is the existence of a significant positive nonlinear effect ([NLE]) when comparing the enantiomeric excess of the chiral ligand to that of the product. nih.govacs.org This positive NLE suggests that catalyst aggregation occurs under the reaction conditions, meaning that dimeric or higher-order copper complexes may be involved as either the active catalyst or off-cycle reservoirs. nih.govacs.orgkarger.com

Further mechanistic understanding comes from studies on related systems. For the alkynylation of unstabilized cyclic iminium ions, a Hammett correlation was observed between the electronic properties of substituents on the aryl acetylene (B1199291) and the enantiomeric ratio of the product. sigmaaldrich.com Less nucleophilic acetylenes, resulting from electron-withdrawing groups, led to higher enantioselectivity. sigmaaldrich.com This finding is consistent with the carbon-carbon bond-forming step being the enantiodetermining step of the reaction. sigmaaldrich.com In these cases, a later transition state is proposed, where the iminium ion is in closer proximity to the chiral pocket of the copper acetylide, leading to more effective stereochemical communication. sigmaaldrich.com

This compound is a known participant in the alkynylation of amines catalyzed by ruthenium complexes. cdmf.org.br This type of transformation typically involves a dehydrogenative coupling or C-H activation mechanism. While specific examples detailing the enantioselective alkynylation of cyclic amines with this compound under ruthenium catalysis are not extensively documented in the provided sources, related ruthenium-catalyzed reactions highlight the versatility of this approach. For example, ruthenium catalysts are effective for the dimerization of silyl (B83357) acetylenes and for the oxidative amidation of terminal alkynes to form amides. nih.govmolaid.com These transformations often proceed through key intermediates such as ruthenium-vinylidene or alkynylruthenium species, which are generated from the terminal alkyne and the ruthenium precursor. nih.govmolaid.com

The hydroboration of this compound has been investigated using various catalytic systems, revealing the influence of both the catalyst and the silyl group on the reaction's outcome. In a solvent-free hydroboration catalyzed by a bulky N-heterocyclic carbene (NHC)-cobalt complex with pinacolborane, this compound showed mediocre activity and produced a mixture of the β-(E) and β-(Z) vinylboronate esters in a 64:36 ratio. google.com

The regiochemistry of hydroboration is significantly influenced by the steric and electronic properties of the silyl group. mdpi.com Studies on various silylacetylenes with 9-borabicyclo[3.3.1]nonane (9-BBN) have shown that the trialkylsilyl group directs the boron to the β-position relative to the silicon atom. mdpi.com However, less bulky silylacetylenes can undergo both mono- and dihydroboration. mdpi.com The use of borenium catalysts, generated from an N-heterocyclic carbene–borane (B79455), with silyl-substituted alkynes has been shown to yield unexpected 1,1-hydroboration products, in contrast to the more common 1,2-hydroboration.

Catalytic Hydroboration Reactions

Cobalt-Catalyzed Hydroboration of this compound

The hydroboration of alkynes is a fundamental reaction for the synthesis of vinylboron compounds, which are valuable intermediates in organic synthesis. chinesechemsoc.org While various transition metals can catalyze this transformation, earth-abundant metals like cobalt have garnered significant attention. chinesechemsoc.orgsnnu.edu.cn The catalytic systems often employ a cobalt salt, such as Co(acac)₂, in conjunction with a ligand. researchgate.net

In the context of silyl-substituted alkynes, a study utilizing an NHC-cobalt complex as a precatalyst investigated the hydroboration of this compound. rsc.org The reaction was conducted under solvent-free conditions, highlighting a move towards more environmentally benign processes. rsc.org This particular catalytic system, however, demonstrated only moderate activity towards this compound. rsc.org The process yielded a mixture of isomeric products, indicating challenges in controlling the selectivity for this specific substrate under the tested conditions. rsc.org

The hydroboration of terminal alkynes can theoretically lead to three different isomers: the α-product (Markovnikov addition) and two β-products, which are stereoisomers ((E) and (Z), resulting from anti-Markovnikov addition). d-nb.info The control of regioselectivity (α vs. β) and stereoselectivity (E vs. Z) is a primary focus in the development of hydroboration catalysts. d-nb.info

In the cobalt-catalyzed hydroboration of this compound with an NHC–cobalt complex, the reaction produced a mixture of β-(E) and β-(Z) isomers. rsc.org The β-(E) isomer is typically the major product in many terminal alkyne hydroborations. rsc.org However, for this compound, the selectivity was not high, affording the β-(E) and β-(Z) products in a ratio of 64:36. rsc.org This suggests that the steric and electronic properties of the dimethylphenylsilyl group influence the transition states leading to the different stereoisomers.

Mechanistic studies on cobalt-catalyzed hydroboration of other alkynes suggest that the reaction can proceed through various pathways, often involving a Co(I)-H active species. nih.gov The ligand structure plays a crucial role in determining the selectivity, with factors like the rigidity of the ligand skeleton and the crowdedness of the reaction pocket influencing the outcome. nih.govdicp.ac.cn For instance, specific cobalt-diphosphine complexes have achieved excellent cis-β-addition selectivity for aryl alkyl internal alkynes. nih.govdicp.ac.cn The moderate selectivity observed for this compound highlights the substrate-dependent nature of these catalytic systems. rsc.org

Table 1: Stereoselectivity in the Cobalt-Catalyzed Hydroboration of this compound This table presents the product distribution from the hydroboration of this compound using an NHC-cobalt complex.

| Substrate | Catalyst | Product Isomers | Ratio (E:Z) | Source |

| This compound | NHC-Cobalt Complex | β-(E) and β-(Z) | 64:36 | rsc.org |

Alternative Catalytic Systems in Alkyne Hydroboration

Beyond cobalt, a range of other transition metals are effective catalysts for the hydroboration of alkynes, each offering different reactivity and selectivity profiles.

Rhodium and Iridium: Rhodium complexes, such as Wilkinson's catalyst, have been extensively studied for alkyne hydroboration. tdx.cat Notably, rhodium and iridium catalysts have been reported to facilitate trans-hydroboration of terminal alkynes, yielding the (Z)-alkenyl boronate isomers, which are thermodynamically less stable. acs.orgnsf.govrsc.org This process is proposed to occur via a distinct mechanism involving the oxidative addition of the terminal C-H bond to the metal center. rsc.org

Ruthenium: N-heterocyclic carbene (NHC)-ligated ruthenium complexes have been developed for the (Z)-selective hydroboration of terminal alkynes using H–B(dan) (dan = naphthalene-1,8-diaminato). acs.org The mechanism is believed to be different from previously reported (Z)-selective methods and involves the insertion of the alkyne into a Ru-B bond. acs.org

Titanium: Early transition metals like titanium also catalyze alkyne hydroboration. rsc.org For example, Cp₂Ti(CO)₂ is an active catalyst, and the proposed mechanism involves displacement of the CO ligands by the alkyne and the borane reagent. rsc.org

Copper and Silver: Copper- and silver-based catalysts have also been employed, particularly for achieving β-(E) products from terminal alkynes. rsc.org

Metal-Free Systems: In addition to transition metals, Lewis acids like AlCl₃ have been shown to catalyze the hydrosilylation of alkynes, and radical-based, metal-free trans-hydroboration of internal alkynes with NHC-boranes has also been achieved. nsf.govnih.gov

These alternative systems provide a diverse toolkit for chemists, allowing for the selection of a catalyst to target a specific regio- or stereoisomer of the resulting vinylboron compound.

Catalytic Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing organosilicon compounds. d-nb.info This reaction can be catalyzed by various transition metal complexes, with platinum-based systems being among the most common and efficient. mdpi.com

Platinum-Catalyzed Hydrosilylation of this compound

Platinum complexes are highly effective for the hydrosilylation of alkynes, often showing excellent selectivity. mdpi.comresearchgate.net The reaction of this compound with a hydrosilane, such as dimethylphenylsilane, can be catalyzed by platinum(0) complexes. A study investigating the catalytic productivity of a platinum(0) complex bearing a bulky N-heterocyclic carbene (NHC) ligand demonstrated its use in the hydrosilylation of this compound. rsc.org

In a related context, the reaction of a cis-bis(dimethylphenylsilyl)bis(phosphine)platinum complex with phenylacetylene (B144264), a structurally similar alkyne, resulted in a rapid reaction at room temperature to yield a 1,2-double silylation product. oup.com This indicates that the specific platinum species and reaction conditions are critical in determining whether a single hydrosilylation or a more complex transformation occurs.

Table 2: Catalytic Hydrosilylation of this compound This table summarizes a study on the hydrosilylation of this compound.

| Substrate | Silane | Catalyst | Product Type | Source |

| This compound | Dimethylphenylsilane | Pt(0)-NHC complex | Hydrosilylation product | rsc.org |

Influence of Catalyst Ligands and Steric Properties

The ligands coordinated to the metal center play a critical role in determining the activity, regioselectivity, and stereoselectivity of hydrosilylation catalysts. osti.govacs.org The electronic and steric properties of the ligands can be fine-tuned to control the reaction outcome. acs.org

For platinum-catalyzed hydrosilylation of terminal alkynes, the choice of ligand is crucial. For example, using a bulky aminophosphine (B1255530) ligand with a Pt(DVDS) precursor leads to high stereo- and regioselectivity, exclusively forming β-(E)-vinylsilanes in high yields (97-99% selectivity). researchgate.net This high selectivity is attributed to the steric properties of the proazaphosphatrane ligand. researchgate.net Similarly, platinum complexes with bulky N-heterocyclic carbene (NHC) ligands have been shown to be highly selective catalysts. rsc.org

Reactions Involving Reactive Intermediates

(No content was requested for this section)

Cothermolysis Reactions with Silenes and Acylpolysilanes

The thermal reactions of this compound, particularly in the presence of precursors to transient silicon-containing species like silenes, have been shown to yield interesting cyclic compounds. These reactions are often complex, with multiple competing pathways leading to a variety of products.

The reaction of this compound with silenes, which are compounds containing a silicon-carbon double bond, can lead to the formation of silacyclopropenes. These are three-membered ring systems containing one silicon atom and a carbon-carbon double bond. The formation of these strained rings is a testament to the high reactivity of the silene intermediate.

In a study involving the cothermolysis of this compound with 2-phenyl-2-(tris(trimethylsilyl)silyl)hexamethyltrisilane at 300 °C, a mixture of products was obtained. Among these was a silacyclopropene, formed via the formal [1+2] cycloaddition of a transient silene, :Si(SiMe3)Ph, to the acetylene. The reaction is believed to proceed through a diradical intermediate, which can then collapse to form the three-membered ring.

The complexity of these reactions is highlighted by the number of other products that are typically formed alongside the silacyclopropene. These can include isomers of the desired product as well as compounds arising from different reaction pathways.

In addition to the formation of silacyclopropenes, the cothermolysis of this compound with appropriate precursors can also lead to the formation of silacyclobutenes, which are four-membered rings containing one silicon atom and a carbon-carbon double bond. These are often formed through a [2+2] cycloaddition reaction.

For instance, the thermolysis of acylpolysilanes can generate silenes, which then react with this compound. The reaction of a silene with an alkyne can proceed via a stepwise mechanism involving a vinyl radical intermediate. This intermediate can then cyclize to form the silacyclobutene (B14315791) ring. The regiochemistry of this cycloaddition is an important aspect of the reaction, and it has been found to be influenced by the nature of the substituents on both the silene and the alkyne.

The table below summarizes the products obtained from the cothermolysis of this compound with a silene precursor.

| Reactant 1 | Reactant 2 Precursor | Temperature (°C) | Major Products | Ref |

| This compound | 2-phenyl-2-(tris(trimethylsilyl)silyl)hexamethyltrisilane | 300 | Silacyclopropene, Silacyclobutene |

Reactions with Organometallic Complexes

This compound has been shown to react with a variety of organometallic complexes, leading to new carbon-carbon and carbon-metal bond formations. These reactions are often initiated by photochemical or thermal activation of the metal complex.

The photochemical reaction of this compound with titanacyclobutanes, which are four-membered rings containing a titanium atom, has been investigated. These reactions proceed through the initial photolysis of the titanacyclobutane, which generates a titanium-carbene complex. This highly reactive intermediate can then react with the this compound in a variety of ways.

One observed reaction pathway involves the insertion of the alkyne into the titanium-carbon bond of the carbene, leading to the formation of a larger metallacycle. Another pathway involves a metathesis-type reaction, where the carbene and the alkyne exchange substituents. The product distribution is sensitive to the reaction conditions, including the solvent and the nature of the substituents on the titanacyclobutane.

This compound also reacts with Group 4 metallocene complexes, such as those of titanium and zirconium. These reactions can lead to a variety of products, depending on the specific metallocene used and the reaction conditions.

For example, the reaction of this compound with a zirconocene (B1252598) complex can lead to the formation of a zirconacyclopentadiene. This reaction is thought to proceed through the oxidative coupling of two alkyne molecules at the zirconium center. The resulting metallacycle can then be used as a synthon for the preparation of other organic molecules.

The table below provides a summary of the reactions of this compound with organometallic complexes.

| Organometallic Complex | Reaction Conditions | Major Products | Ref |

| Titanacyclobutane | Photochemical | Metallacycles, Metathesis products | |

| Zirconocene Complex | Thermal | Zirconacyclopentadiene |

Nucleophilic Catalysis and Carbonyl Additions

The silicon-carbon bond in this compound can be activated by nucleophilic catalysts, enabling its addition to carbonyl compounds. This reaction, known as the silyl-Stetter reaction, provides a useful method for the synthesis of β-silyl ketones.

The reaction is typically catalyzed by an N-heterocyclic carbene (NHC). The NHC first adds to the silicon atom of the this compound, forming a zwitterionic intermediate. This intermediate then acts as a nucleophile, adding to the carbonyl group of an aldehyde or ketone. The resulting adduct then undergoes a proton transfer and elimination of the NHC catalyst to afford the β-silyl ketone product.

The reaction is highly efficient and can be used to synthesize a wide variety of β-silyl ketones in good to excellent yields. The reaction is also highly regioselective, with the silyl group always adding to the β-position relative to the carbonyl group.

The table below summarizes the key features of the nucleophilic catalysis and carbonyl addition of this compound.

| Catalyst | Substrate | Product | Key Features | Ref |

| N-Heterocyclic Carbene (NHC) | Aldehyde or Ketone | β-Silyl Ketone | High efficiency, High regioselectivity |

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Materials Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of materials science, valued for its high efficiency, selectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govsigmaaldrich.comacgpubs.org This powerful "click" reaction, which forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, is extensively used for the synthesis and functionalization of complex macromolecular architectures. sigmaaldrich.comacgpubs.org Within this context, this compound emerges as a valuable reagent, particularly in the synthesis of advanced organosilicon materials such as silsesquioxanes and polysiloxanes. semanticscholar.orgsci-hub.ru

The key to the CuAAC reaction's success is a catalytic cycle involving a copper(I) species, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate (B8700270) or introduced directly as a Cu(I) salt. organic-chemistry.orgbeilstein-journals.org The mechanism proceeds through the formation of a copper(I) acetylide intermediate from the terminal alkyne. researchgate.netwikipedia.org This intermediate then reacts with an azide, leading to a six-membered copper-containing ring that subsequently rearranges and, after protonation, yields the 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle. wikipedia.org The reaction's rate and success are influenced by factors such as the choice of copper source, ligands, solvents, and the electronic properties of the alkyne substrate. beilstein-journals.orgmdpi.comnih.gov

In the realm of materials synthesis, this compound is utilized in the creation of functional hybrid materials. One notable application is in the modification of polyhedral oligomeric silsesquioxanes (POSS), which are nanometer-sized cage-like structures. semanticscholar.org Researchers have successfully performed CuAAC reactions between azide-functionalized silsesquioxane cores and various terminal alkynes, including this compound, to produce novel silsesquioxanes bearing substituted triazole rings. semanticscholar.org These reactions demonstrate the effective coupling of the silylalkyne under typical CuAAC conditions, leading to highly functionalized, thermally stable nanomaterials. semanticscholar.org

The reaction to form a silsesquioxane with a dimethylphenylsilyl-substituted triazole ring can be carried out using a copper(II) sulfate (B86663) and sodium ascorbate catalyst system. The conversion of the starting azide-functionalized silsesquioxane is typically monitored by FT-IR and confirmed by NMR spectroscopy, with nearly complete conversion observed. semanticscholar.org

Another significant application is in the precise synthesis of end-functionalized linear polysiloxanes. sci-hub.ru Polysiloxanes terminated with α,ω-bis(ethynyldimethylsilyl) groups have been synthesized and subsequently used in CuAAC reactions. These silylalkyne-terminated polymers show good tolerance to copper(I) bromide/triethylamine catalyst systems, allowing for efficient "click" reactions with molecules like N-(azidomethyl)benzylamine and 6-azido-1-hexanol. sci-hub.ru This methodology provides a pathway to creating well-defined block copolymers and other complex polymer architectures where the polysiloxane segment imparts desirable properties like flexibility and thermal stability. sci-hub.ruresearchgate.net The presence of the dimethylphenylsilyl group at the chain end provides a reactive handle for these specific and efficient coupling reactions. sci-hub.ru

The research findings for the use of silylalkynes in CuAAC for materials synthesis are summarized in the table below.

| Starting Material | Alkyne | Azide Partner | Catalyst System | Solvent | Conditions | Result/Product | Reference |

|---|---|---|---|---|---|---|---|

| Azide-functionalized Double-Decker Silsesquioxane (DDSQ-2N₃) | This compound | DDSQ-2N₃ | CuSO₄ / Sodium Ascorbate | Not specified | 25–60 °C, 72–96 h | DDSQ with two dimethylphenylsilyl-substituted triazole rings. >99% conversion. | semanticscholar.org |

| α,ω-bis(ethynyldimethylsilyl)-terminated Polydimethylsiloxane (P(DMS)) | Terminal alkyne on polymer | 6-Azido-1-hexanol | CuBr / NEt₃ | THF | Room Temp. | P(DMS) end-functionalized with hydroxyalkyl-triazole groups. | sci-hub.ru |

| α,ω-bis(ethynyldimethylsilyl)-terminated Polydimethylsiloxane (P(DMS)) | Terminal alkyne on polymer | N-(Azidomethyl)benzylamine | CuBr / NEt₃ | THF | Room Temp. | P(DMS) end-functionalized with benzylamino-triazole groups. | sci-hub.ru |

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, particularly those utilizing infrared (IR) light, are powerful tools for examining the molecular structure and dynamics of this compound.

This compound has been identified as a promising new class of infrared (IR) probe. ibs.re.kr Traditional IR probes, such as those containing nitrile or thiocyanate (B1210189) groups, often suffer from weak dipole strengths, requiring high concentrations for effective detection in time-resolved IR spectroscopic studies of proteins and DNA. ibs.re.kr In contrast, the acetylenic (C≡C) group in this compound, when strategically placed, offers significantly improved properties for biomolecular imaging and spectroscopy. ibs.re.kr The introduction of the silicon atom adjacent to the alkyne group serves to enhance its spectroscopic characteristics, making it a superior tool for studying biological processes on timescales from sub-picoseconds to hundreds of picoseconds. ibs.re.kr

A key feature of this compound as an IR probe is the dramatically enhanced dipole strength of its C≡C stretching mode. ibs.re.kr Studies have shown that the covalent bonding of the dimethylsilyl group to the acetylene moiety results in an approximate 10-fold increase in the transition dipole strength compared to acetylenic compounds without the silicon atom. ibs.re.kr This enhancement is attributed to the influence of the silicon atom on the electronic properties of the π-electron system. ibs.re.kr

Furthermore, the presence of the heavy silicon atom acts as an "insulator," effectively isolating the C≡C stretch mode from other molecular vibrations. ibs.re.kr This isolation hinders intramolecular vibrational energy transfer, leading to a significant lengthening of the vibrational lifetime. For this compound, the lifetime is extended to approximately 50.6 picoseconds, a substantial increase from the 5.6 picoseconds observed in a similar compound lacking the silicon atom. ibs.re.kr

Advanced Spectroscopic Characterization and Theoretical Studies

Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving (Dimethylphenylsilyl)acetylene. These theoretical studies provide invaluable insights into reaction pathways, transition states, and the structures of fleeting intermediates that are often difficult or impossible to observe experimentally. By modeling these reactions, researchers can predict the feasibility of proposed mechanisms and rationalize experimental outcomes suchs as regioselectivity and stereoselectivity.

One of the well-studied reactions involving silylacetylenes is the palladium-catalyzed bis-silylation of the alkyne C≡C triple bond. DFT calculations on model systems, such as the reaction of acetylene (B1199291) with a disilane (B73854) catalyzed by a palladium complex, have revealed a multi-step mechanism. researchgate.netnih.gov The catalytic cycle is initiated by the oxidative addition of the Si-Si bond of a disilane to the Pd(0) catalyst, forming a cis-bis(silyl)palladium(II) complex. This initial step is generally found to be facile with a low energy barrier. researchgate.net

The subsequent transfer of the two silyl (B83357) groups to the acetylene does not occur in a single concerted step. Instead, the first silyl group migrates to the alkyne, a process that involves a significant activation energy barrier and leads to the formation of a vinyl-palladium intermediate. nih.gov Crucially, the initially formed intermediate may not be competent to directly yield the final product. It can undergo isomerization to a more stable intermediate where the second silyl group is positioned to facilitate the subsequent reductive elimination, which ultimately forms the Z-bis(silyl)ethene product. nih.gov The entire catalytic process is typically calculated to be exothermic. nih.gov

The following table summarizes the key energetic features of a model palladium-catalyzed bis-silylation of acetylene, which serves as a foundational model for understanding the reactions of substituted silylacetylenes like this compound.

Table 1: Calculated Energetic Profile for a Model Palladium-Catalyzed Bis-silylation of Acetylene

| Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Initial Reactants | Pd(PH₃)₂ + H₃Si-SiH₃ + C₂H₂ | 0.0 |

| Oxidative Addition | Formation of cis-(SiH₃)₂Pd(PH₃)₂ | -5.39 |

| First Silyl Transfer TS | Transition state for the first C-Si bond formation | +18.34 |

| Isomerization TS | Transition state for intermediate isomerization | +7.17 to +16.79 |

| Final Product | (Z)-bis(silyl)ethene + Pd(PH₃)₂ | -41.54 |

Data sourced from DFT (B3LYP) calculations on a model system. nih.gov

Computational studies have also been employed to understand the stereoselectivity of reactions involving derivatives of silylacetylenes. For instance, in the electrophilic cyclization of vinylsilyl alcohols, which can be prepared from silylacetylenes, DFT calculations of the transition states leading to different stereoisomers can explain the experimentally observed product ratios. The relative energies of the transition state structures, often differing by only a few kcal/mol, can be correlated with the diastereomeric ratio of the products. rsc.org

Furthermore, theoretical investigations have shed light on other reaction pathways, such as the rhodium-catalyzed silylative cyclization of 1,6-heptadiynes with reagents like dimethylphenylsilane. osaka-u.ac.jp The proposed mechanisms for these transformations also involve a series of intermediates, including silylrhodium species that undergo addition to the alkyne, subsequent cyclization, and reductive elimination to furnish the final products. osaka-u.ac.jp

In the context of hydrosilylation, DFT calculations have been used to compare different potential mechanisms, such as a hydropalladation pathway. These studies analyze the Gibbs free energy changes (ΔG) and activation energies (ΔG‡) for key steps like carbopalladation versus hydropalladation to determine the most likely reaction course. nih.gov For example, a significantly lower activation barrier for hydropalladation would suggest it as the predominant mechanism. nih.gov

The prediction of reaction intermediates extends to reactions of silylenes with acetylene, where novel, tetra-conjugated intermediates have been identified through DFT calculations, helping to resolve mechanistic puzzles. ilo.org These computational approaches provide a powerful complement to experimental studies, offering a detailed molecular-level picture of the reaction dynamics of this compound and related compounds.

Polymerization and Materials Science Applications of Dimethylphenylsilyl Acetylene

Synthesis of Silyl-Containing Polymers

The polymerization of silylacetylenes, including (Dimethylphenylsilyl)acetylene, offers a pathway to novel materials with a range of potential applications. These polymers are noted for their unique structures and properties, which can be tuned by the nature of the substituents on the silicon atom.

The synthesis of poly(ethynyldialkylsilanes) can be achieved through the polymerization of monomers like this compound. Research has demonstrated the polymerization of related silyl-substituted phenylacetylenes, such as (o-(Dimethylphenylsilyl)phenyl)acetylene, using transition metal catalysts. grafiati.comacs.org These polymerizations can yield high molecular weight polymers. For instance, the polymerization of three different phenylacetylene (B144264) monomers with carbamate (B1207046) groups using a Rhodium-based initiator, (Rh(norbornadiene)Cl)2, resulted in polymers with very high weight-average molecular weights (Mw), ranging from 1.4 to 4.8 million g/mol . grafiati.com

The solubility and processability of the resulting poly(ethynyldialkylsilanes) are significantly influenced by the substituents on the silicon atom. Polymers with larger groups, such as a phenyl group, tend to be soluble solids, which facilitates their characterization and processing into various forms. unt.edu In contrast, polymers with smaller alkyl groups are often crystalline and have limited solubility. unt.edu

| Monomer | Catalyst/Initiator | Resulting Polymer | Key Properties |

| Phenylacetylene derivatives with carbamate groups | (Rh(norbornadiene)Cl)2 | Poly(phenylacetylene)s | High molecular weight (Mw up to 4.8 x 10^6), good solubility and film-forming ability depending on substituents. grafiati.com |

| (o-(Dimethylphenylsilyl)phenyl)acetylene | Transition metal catalysts | Poly[(o-(dimethylphenylsilyl)phenyl)acetylene] | Soluble polymer with specific properties under investigation. grafiati.comacs.org |

| Ethynyldialkylsilanes with large groups (e.g., phenyl) | Not specified | Poly(ethynyldialkylsilanes) | Soluble solids. unt.edu |

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of polymers with well-defined structures and is particularly relevant for constructing polymer backbones from cyclic monomers. researchgate.netnih.gov While direct ROP of a cyclic monomer containing the this compound moiety is not extensively detailed in the provided context, the principles of ROP are well-established for related cyclic siloxanes and other cyclic monomers. researchgate.netnih.gov For instance, the ROP of cyclotrisiloxanes is a common method for producing polysiloxanes, where the process can be initiated by anionic or cationic species. nih.gov

Furthermore, ring-opening metathesis polymerization (ROMP) of cyclic allenes, followed by post-polymerization modification through hydrosilylation, demonstrates a strategy to incorporate silyl (B83357) functionalities into a polymer backbone. acs.org This suggests that a similar approach could potentially be used to introduce the dimethylphenylsilyl group into various polymer architectures. The ROP of cyclic silylacetylenes, such as cyclic poly(ethynyldimethylsilanes), has also been explored, leading to the formation of high molecular weight polymers. unt.edu

Integration into Silicon-Based Macromolecules

This compound is a key reagent for the functionalization of silicon-based macromolecules, most notably silsesquioxanes. This functionalization allows for the creation of hybrid organic-inorganic materials with tailored properties and functionalities.

Silsesquioxanes (SQs) are cage-like oligosiloxanes that serve as excellent platforms for the development of advanced materials. The introduction of functional groups, such as those derived from this compound, onto the silsesquioxane core is a common strategy to impart specific chemical reactivity.

A prominent method for functionalizing silsesquioxanes involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. In this process, an azide-functionalized silsesquioxane is reacted with a terminal alkyne, such as this compound, to form a stable triazole ring that links the silyl group to the silsesquioxane cage. This method has been successfully used to synthesize a series of mono- and di-functionalized T8 and double-decker silsesquioxanes bearing substituted triazole rings. grafiati.comunt.eduacs.org

The reaction is versatile, accommodating various alkynes including aryl, hetaryl, alkyl, and silyl derivatives. grafiati.comunt.eduacs.org The resulting triazole-functionalized silsesquioxanes are of interest for their potential applications, which are determined by the nature of the substituent introduced via the alkyne.

Silsesquioxanes functionalized with specific triazole rings, particularly those containing coordinating moieties like pyridine (B92270) or thiophene (B33073) introduced via the alkyne, have been shown to act as ligands for transition metals. These materials have been investigated for their ability to coordinate with various transition metal ions, including palladium(II), platinum(II), and rhodium(I). grafiati.comunt.eduacs.org

The coordination of these functionalized silsesquioxanes has led to the formation of novel coordination compounds with high yields, up to 93%. grafiati.comunt.eduacs.org For example, a double-decker silsesquioxane (DDSQ) functionalized with a bidentate pyridine-triazole ligand was shown to bind two Pd(II) ions, representing a novel molecular complex. grafiati.comunt.eduacs.org These findings open up possibilities for the development of new catalysts, sensors, and advanced materials based on these metal-silsesquioxane frameworks.

| Silsesquioxane Ligand | Transition Metal Ion | Resulting Complex | Yield |

| iBuT8-A7 (Thiophenyl-triazole functionalized T8 SQ) | Pd(II) | iBuT8-A7-Pd(N^S) | High |

| DDSQ-A1 (Pyridine-triazole functionalized DDSQ) | Pd(II) | DDSQ-A1-[Pd(N^N)]2 | High |

| iBuT8-A1 (Pyridine-triazole functionalized T8 SQ) | Rh(I) | (iBuT8-A1)2-Rh(N^N) | High |

| iBuT8-A1 (Pyridine-triazole functionalized T8 SQ) | Pt(II) | iBuT8-A1-Pt(N^N) | 87% |

Development of Star-Shaped Polydimethylsiloxanes

The synthesis of star-shaped polydimethylsiloxanes (PDMS) is a significant area of polymer science, aimed at creating materials with unique rheological and mechanical properties compared to their linear counterparts. These polymers consist of multiple PDMS "arms" radiating from a central core. The "arm-first" and "core-first" are two primary strategies for their synthesis. While direct polymerization of this compound to form the arms of a star-shaped PDMS is not extensively documented, its chemical functionalities allow for its potential integration into these structures.

One plausible method for incorporating this compound into star-shaped PDMS is through the functionalization of pre-synthesized PDMS arms. In an "arm-first" approach, linear PDMS chains with reactive end groups, such as vinyl or hydride terminals, can be synthesized via ring-opening polymerization of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3). semanticscholar.org These living polymerization techniques allow for the creation of PDMS arms with controlled molecular weights and narrow polydispersity. semanticscholar.orgwikipedia.org

The terminal acetylene (B1199291) group of this compound can then be coupled to these functionalized PDMS arms. For instance, a hydrosilylation reaction could be employed to attach the silyl group of this compound to a vinyl-terminated PDMS arm. Subsequently, the terminal acetylene groups on the functionalized PDMS arms can undergo various coupling reactions to form the core of the star polymer. Click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are highly efficient for this purpose. dergipark.org.tr This would involve converting the terminal acetylene to an azide-reactive group or reacting it with an azide-functionalized core molecule.

Alternatively, in a "core-first" approach, a multifunctional core molecule could be functionalized with this compound. The polymerization of the PDMS arms would then be initiated from these acetylene-functionalized sites. Research on star-shaped polymers has utilized various multifunctional cores, including organocyclotetrasilsesquioxanes. nih.govmdpi.com

The synthesis of star-shaped polymers often involves meticulous control over reaction conditions to achieve well-defined architectures. The table below summarizes key aspects of synthesizing functional star polymers, which could be adapted for the inclusion of this compound.

| Synthesis Aspect | Description | Key Considerations | Relevant Techniques |

| Arm Synthesis | Creation of linear polymer chains that will form the arms of the star. | Control over molecular weight and low polydispersity are crucial. | Living anionic polymerization, Ring-opening polymerization (ROP). semanticscholar.orgwikipedia.org |

| Core Formation | Linking of the polymer arms to a central point. | High reaction efficiency is necessary to ensure all arms are attached. | "Arm-first" or "core-first" strategies. dergipark.org.tr |

| Functionalization | Introduction of specific chemical groups onto the arms or core. | The chosen functional group should be suitable for subsequent linking reactions. | Hydrosilylation, Click chemistry (e.g., CuAAC). dergipark.org.tr |

Potential in Photoelectronic Materials and Functional Polymers

The polymerization of this compound and its derivatives yields conjugated polymers with potentially valuable photoelectronic properties. The presence of the phenyl and silyl groups on the polyacetylene backbone influences the polymer's solubility, thermal stability, and electronic characteristics.

Research into the polymerization of phenylacetylene derivatives has shown that the resulting polymers can exhibit high molecular weights and form stable, processable films. grafiati.comacs.org The polymerization of [o-(Dimethylphenylsilyl)phenyl]acetylene, for instance, has been accomplished using various catalysts. grafiati.comacs.orgacs.org The properties of the resulting polymer, such as solubility and thermal stability, are significantly influenced by the bulky dimethylphenylsilyl substituent.

The conjugated nature of the polythis compound backbone gives rise to its potential for photoresponsive and electronic applications. rsc.org Conjugated polymers are known for their ability to conduct electricity upon doping and to exhibit fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The incorporation of silicon into the polymer structure can enhance thermal stability and influence the electronic energy levels of the material.

Copolymerization of this compound with other acetylene monomers is a strategy to fine-tune the properties of the resulting material. For example, copolymerization of a trimethylsilyl-substituted diphenylacetylene (B1204595) with another silyl-acetylene has been shown to convert the polymer's emission properties from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE), which is highly desirable for certain sensor applications. mdpi.com

The table below summarizes some of the properties and potential applications of polymers derived from this compound and related compounds.

| Polymer Type | Monomer | Key Properties | Potential Applications |

| Substituted Polyacetylene | [o-(Dimethylphenylsilyl)phenyl]acetylene | Soluble in common organic solvents, forms films. grafiati.comacs.org | Functional membranes, photoresists. ethernet.edu.et |

| Copolymer | 4-Trimethylsilyl diphenyl acetylene and 1-Trimethylsilyl-1-propyne | Aggregation-induced emission (AIE). mdpi.com | Fluorescent sensors, explosive detection. mdpi.com |

| Hyperbranched Polyynes | Acetylene-based monomers | High thermal stability, tunable emission colors. ethernet.edu.et | Optical limiting materials, precursors for ceramics. ethernet.edu.et |

The development of functional polymers from this compound is an active area of research, with the potential to yield new materials for a variety of advanced applications.

Conclusion and Future Research Perspectives

Recapitulation of Key Research Contributions

(Dimethylphenylsilyl)acetylene has emerged as a versatile and valuable building block in organic synthesis and materials science. Its unique reactivity, stemming from the interplay between the terminal alkyne and the dimethylphenylsilyl group, has been harnessed in a multitude of chemical transformations.

Key research contributions have demonstrated its utility in several pivotal reaction classes:

Silylcupration and Hydrosilylation: The compound readily undergoes silylcupration to form vinylcopper reagents, which can be trapped with various electrophiles to stereoselectively synthesize functionalized vinylsilanes. mdpi.comresearchgate.netcaltech.edu Similarly, hydrosilylation reactions provide another efficient route to vinylsilane derivatives.

Cyclization and Cycloaddition Reactions: this compound is an effective substrate in transition-metal-catalyzed cyclization reactions. This includes its use in rhodium-catalyzed reactions to form silyl-substituted heterocyclic systems and thermal reactions with acylpolysilanes that yield silacyclopropenes. gelest.comnih.govgelest.com It has also been employed in Diels-Alder type reactions, where the silyl (B83357) group directs regiochemistry. researchgate.net

Carbon-Carbon Bond Forming Reactions: The compound serves as a crucial reagent in enantioselective additions to aldehydes and imines, often catalyzed by rhodium or copper complexes, to produce chiral propargyl alcohols and amines. rsc.orgacs.org Furthermore, it participates in ruthenium-catalyzed alkynylation of amines. colab.wsnih.gov

Polymer and Materials Synthesis: this compound has been successfully polymerized to create silicon-containing polymers. researchgate.netmdpi.com Its incorporation into silsesquioxane frameworks via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") highlights its role in the development of hybrid organic-inorganic materials with tailored properties. nih.gov

Double Silylation: In the presence of platinum complexes, this compound can react with other unsaturated molecules in double silylation reactions, providing a pathway to vicinally disilylated products.

These contributions underscore the compound's significance in creating molecular complexity and forming advanced materials, establishing it as a foundational tool for further innovation.

Unexplored Research Avenues and Challenges

Despite the significant progress, several areas concerning this compound remain underexplored, presenting both challenges and opportunities for future research.

Current Challenges:

Reaction Efficiency and Selectivity: Certain transformations involving this compound suffer from moderate yields, the formation of by-products, or a lack of complete stereoselectivity. mdpi.comacs.org For instance, some silylcupration reactions have been reported with variable yields, indicating a need for more robust and general conditions. mdpi.com In some catalytic systems, the reactivity of the dimethylphenylsilyl group differs from other silyl groups, such as trimethylsilyl, sometimes leading to lower reactivity or requiring harsher conditions. Overcoming these limitations is crucial for its broader application in complex molecule synthesis.

Regiocontrol in Cross-Coupling: While the silyl group often provides excellent regiochemical control, challenges remain in reductive cross-coupling reactions involving unsymmetrical alkynes, where mixtures of products can arise. Developing new catalytic systems that can overcome the inherent reactivity biases is a significant hurdle.

Substrate Scope Limitations: The scope of many reactions involving this compound is still limited. Expanding the range of compatible functional groups and reaction partners is necessary to unlock its full synthetic potential.

Unexplored Research Avenues:

Advanced Catalytic Systems: There is considerable room to explore new catalytic methods. This includes the use of dual-catalytic systems, photoredox catalysis, and electrochemistry to drive novel transformations that are not accessible under thermal conditions. For example, developing catalysts for the asymmetric C(sp)-H bond silylation of terminal alkynes remains a significant goal.

Domino and Cascade Reactions: Designing and implementing domino or cascade reaction sequences initiated by a transformation of the this compound moiety could provide rapid access to complex molecular architectures from simple precursors. Palladium-catalyzed domino sequences involving cyclocarbopalladation of internal silylalkynes suggest this is a promising, yet underdeveloped, area.

Bioorthogonal and Medicinal Chemistry Applications: The utility of this compound in a biological context is largely uncharted territory. Its potential use in bioorthogonal chemistry, as a label, or as a component of biologically active molecules warrants investigation.

Outlook for Novel Chemical Transformations and Advanced Materials Development

The future for this compound is bright, with promising prospects for both the discovery of new chemical reactions and the creation of next-generation materials.

Outlook for Novel Chemical Transformations: Building on current knowledge, future research is expected to focus on transformations that offer higher efficiency, selectivity, and sustainability. The development of stereodivergent methods, allowing for selective access to either E- or Z-isomers of vinylsilane products from the same starting material, represents a major frontier. New mechanisms for geminal additions to the alkyne, such as the recently uncovered ruthenium-catalyzed gem-hydroboration, could be expanded to other elements, opening up novel pathways to multifunctionalized building blocks. researchgate.net Furthermore, leveraging the dimethylphenylsilyl group not just as a stable directing group but as a reactive handle that can be transformed in a subsequent, programmed step (e.g., via a Brook rearrangement) within a cascade process holds immense potential for synthetic innovation. gelest.com

Outlook for Advanced Materials Development: In materials science, this compound is poised to become a key component in the design of functional polymers and hybrid materials.

Advanced Polymers: Beyond simple homopolymers, the future lies in the synthesis of copolymers with precisely controlled architectures. This will allow for the fine-tuning of material properties, such as gas permeability, thermal stability, and optoelectronic characteristics, for applications in membranes, sensors, and organic electronics. mdpi.com

Functional Hybrid Materials: The successful incorporation of this compound into silsesquioxanes is just the beginning. nih.gov There is a vast, unexplored potential in using it to construct more complex, three-dimensional structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Such materials could exhibit novel catalytic, adsorption, or conductive properties.

Silicon-Based Nanostructures: The compound could serve as a precursor for the bottom-up synthesis of well-defined silicon-containing nanostructures, such as dendrimers and nanorods, with applications in nanotechnology and electronics.

Q & A

Basic: What are the optimal synthetic methodologies for (dimethylphenylsilyl)acetylene in asymmetric catalysis?

Methodological Answer:

this compound is synthesized via copper(I)-catalyzed alkynylation reactions. For example, enantioselective additions to oxocarbenium ions yield products with up to 80% enantiomeric excess (ee) under optimized conditions (e.g., using chiral ligands, controlled temperature, and inert atmospheres) . Key steps include:

- Catalyst Selection : Cu(I) complexes with chiral bisphosphine ligands enhance stereocontrol.

- Reaction Monitoring : Gas chromatography (GC) with flame ionization detectors or NMR spectroscopy tracks reaction progress and purity .

- Purification : Column chromatography or distillation removes unreacted silylacetylene precursors.

Advanced: How can enantioselectivity in this compound-mediated reactions be improved?

Methodological Answer:

Enantioselectivity challenges arise from electron-rich substituents inducing epimerization via Lewis acid intermediates. Strategies include:

- Substituent Tuning : Electron-withdrawing groups on aryl acetylenes reduce side reactions (e.g., trifluoromethyl or nitrile groups improve ee to >90%) .

- Computational Modeling : Density functional theory (DFT) predicts transition states to identify steric/electronic factors affecting selectivity. For instance, steric hindrance at the silyl group improves stereochemical outcomes .

- Reaction Optimization : Factorial design (e.g., 3-level variables for acetylene flow rate, temperature) identifies interactions between parameters .

Basic: What analytical techniques validate the purity and structure of this compound derivatives?

Methodological Answer:

- Gas Chromatography (GC) : Quantifies ethylene/acetylene byproducts using N₂ carrier gas and flame ionization detection (FID). Calibration with known ethylene standards ensures accuracy .

- Nuclear Magnetic Resonance (NMR) : Si NMR confirms silyl group integrity, while H/C NMR resolves regioselectivity in adducts .

- Atomic Absorption Spectroscopy (AAS) : Optimized acetylene flow rates (2.25–3.00 L/min) enhance sensitivity for trace metal analysis in catalytic systems .

Advanced: How does this compound compare to other silylacetylenes in catalytic hydrogenation?

Methodological Answer:

Compared to trimethylsilylacetylene, this compound exhibits:

- Higher Reactivity : Bulky phenyl groups reduce steric hindrance at the active site, improving conversion rates (53% vs. 40% yield in alkynylation) .

- Selectivity Trends : Metal carbides (e.g., δ-MoC) preferentially adsorb acetylene over ethylene, minimizing over-hydrogenation to ethane .

- Byproduct Mitigation : In situ IR spectroscopy monitors intermediate species to adjust H₂ partial pressure and suppress side reactions .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Storage : Metal-organic frameworks (MOFs) like HKUST-1 enable safe, high-density storage (201 cm³/g at ambient pressure) via physisorption on copper sites .

- Leak Detection : Electrochemical sensors calibrated for acetylene (0–100% LEL) provide real-time monitoring in reaction chambers .

- Waste Management : Quenching with ethanol under nitrogen flow neutralizes residual acetylene before disposal .

Advanced: How can computational methods predict adsorption behavior of this compound on catalytic surfaces?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates adsorption isotherms on TiC(001) or ZrC(001) surfaces, revealing preferential binding at carbide edges .

- Ionic Liquid Screening : COSMO-RS models predict solubility differences in acetylene/ethylene separation, with [BMIM][PF₆] showing >90% selectivity .

- Quantum Chemical Calculations : Electron localization functions (ELF) map reactive sites on silylacetylene for catalyst design .

Basic: How are statistical models applied to optimize this compound reaction conditions?

Methodological Answer:

-

Factorial Design : A 3² factorial matrix (e.g., acetylene/HCl flow rates) identifies optimal conversion rates (Table 1) :

Run Acetylene Flow (L/min) HCl Flow (L/min) Conversion (%) 1 1.5 2.0 50 2 2.0 2.5 60 -

Ridge Regression : Reduces multicollinearity in multivariate data (e.g., temperature, pressure) to stabilize coefficient estimates .

-

PRESS Residual Analysis : Minimizes prediction errors in model selection for catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.